tert-Butyl N-[6-(propylsulfanyl)hexyl]carbamate
Description
Properties
Molecular Formula |
C14H29NO2S |
|---|---|
Molecular Weight |
275.45 g/mol |
IUPAC Name |
tert-butyl N-(6-propylsulfanylhexyl)carbamate |
InChI |
InChI=1S/C14H29NO2S/c1-5-11-18-12-9-7-6-8-10-15-13(16)17-14(2,3)4/h5-12H2,1-4H3,(H,15,16) |
InChI Key |
CIZJKZHBPCQELW-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[6-(propylsulfanyl)hexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hexylamine derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or ethyl acetate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[6-(propylsulfanyl)hexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted under acidic conditions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the tert-butyl group.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted carbamates.
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl N-[6-(propylsulfanyl)hexyl]carbamate is used as a building block for synthesizing more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology and Medicine: This compound is used in the development of pharmaceuticals and biologically active molecules. It can be incorporated into drug design to improve the stability and bioavailability of therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(propylsulfanyl)hexyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The propylsulfanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two closely related derivatives: tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate (allyl sulfanyl variant) and tert-Butyl (6-aminohexyl)carbamate (amino variant). These analogs differ primarily in their substituent groups, leading to distinct chemical behaviors and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Reactivity: The propylsulfanyl group in the target compound offers greater oxidative stability compared to the allylsulfanyl analog, which contains a reactive double bond susceptible to addition or polymerization . The amino variant (C₁₁H₂₄N₂O₂) exhibits nucleophilic character, enabling facile conjugation with carbonyl groups (e.g., in amide couplings), whereas sulfanyl groups are less nucleophilic but participate in sulfide-specific reactions .
Physicochemical Properties: The allyl sulfanyl derivative (C₁₄H₂₇NO₂S) has a lower molecular weight (273.43 g/mol) than the propylsulfanyl analog (~275.1 g/mol) due to reduced hydrogen content from the unsaturated bond . The amino variant (216.32 g/mol) is significantly lighter and more polar, suggesting higher solubility in aqueous media compared to the lipophilic sulfanyl derivatives .
Synthetic Utility: The allyl sulfanyl compound’s double bond enables applications in click chemistry (e.g., thiol-ene reactions), whereas the saturated propylsulfanyl chain may serve as a stable linker in drug delivery systems . The amino variant is explicitly documented as a precursor for synthesizing biotinylated probes, highlighting its role in complex molecule assembly .
Notes on Stability and Functionalization
- Propylsulfanyl vs. Allylsulfanyl Stability: The absence of a double bond in the target compound reduces its reactivity toward atmospheric oxygen, making it preferable for long-term storage. In contrast, the allyl variant may require stabilization (e.g., with TBC, as noted in ) to prevent degradation .
- Amino Group Limitations: While the amino variant is highly reactive, its basicity necessitates protection in acidic or electrophilic environments, whereas sulfanyl groups are less prone to undesired side reactions .
Q & A
Basic: What are the recommended synthetic routes for tert-Butyl N-[6-(propylsulfanyl)hexyl]carbamate in laboratory settings?
Methodological Answer:
The synthesis of tert-butyl carbamates typically involves coupling an amine-containing precursor with di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions. For compounds like this compound, the hexyl chain with a propylsulfanyl group can be introduced via thiol-ene "click" chemistry or nucleophilic substitution. For example:
Amine Protection: React 6-(propylsulfanyl)hexan-1-amine with Boc anhydride in dichloromethane (DCM) using a catalytic amount of 4-dimethylaminopyridine (DMAP) at 0–25°C .
Purification: Isolate the product via silica gel chromatography or recrystallization.
Characterization: Confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
Stability is critical for carbamates. Based on analogous compounds:
- Storage Conditions: Store in airtight containers at 2–8°C, protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents, which may hydrolyze the Boc group .
- Handling: Use inert atmosphere (e.g., nitrogen) during weighing to prevent degradation. Monitor for discoloration or precipitate formation as signs of instability .
Advanced: What analytical techniques are critical for characterizing this compound and verifying its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H NMR confirms the presence of tert-butyl (1.4 ppm singlet), propylsulfanyl (δ 2.5–2.7 ppm for S–CH), and carbamate NH (broad peak at δ 5–6 ppm). C NMR identifies carbonyl (C=O at ~155 ppm) and quaternary Boc carbon (~80 ppm) .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays). Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve impurities .
- Mass Spectrometry: Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H] for CHNOS: calculated 295.18) .
Advanced: How can researchers address contradictions in reactivity data when using tert-butyl carbamates in nucleophilic substitution reactions?
Methodological Answer:
Discrepancies may arise from solvent polarity, temperature, or competing side reactions. To resolve:
Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (e.g., toluene) to optimize reaction rates and selectivity .
Temperature Control: Use lower temperatures (0–25°C) to suppress Boc deprotection, as elevated temperatures promote acid-catalyzed hydrolysis .
Additive Screening: Include bases (e.g., KCO) to scavenge acids or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
Mechanistic Studies: Employ O isotopic labeling or computational modeling (DFT) to elucidate reaction pathways .
Advanced: What are the key considerations for designing experiments involving this compound in peptide coupling reactions?
Methodological Answer:
- Protection Strategy: The Boc group shields the amine during coupling. Use coupling agents like HATU or EDCI with HOAt to activate carboxylic acids. Avoid prolonged exposure to acidic conditions (e.g., TFA) until deprotection is required .
- Solvent Compatibility: Use DCM or DMF for solubility. Pre-dry solvents over molecular sieves to prevent Boc hydrolysis .
- Monitoring: Track reaction progress via thin-layer chromatography (TLC) or LC-MS. Quench aliquots with water and extract to detect intermediates .
- Side Reactions: Mitigate disulfide formation (from propylsulfanyl group) by adding reducing agents (e.g., TCEP) or working under inert atmosphere .
Advanced: How can researchers assess the environmental impact of this compound in laboratory waste streams?
Methodological Answer:
- Ecotoxicology Screening: Use in silico tools (e.g., EPA EPI Suite) to predict biodegradability and toxicity to aquatic organisms. Prioritize compounds with low bioaccumulation potential (logPow <3) .
- Waste Treatment: Neutralize acidic/basic waste streams before disposal. Adsorb residual compound onto activated carbon or silica gel to minimize environmental release .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management: Absorb spills with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .
- First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution immediately .
Advanced: What strategies optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
- Stepwise Purification: Isolate intermediates after each step (e.g., column chromatography after Boc protection) to minimize carryover impurities .
- Reagent Stoichiometry: Use 1.2 equivalents of Boc anhydride to ensure complete amine protection. Monitor reaction completion via TLC .
- Scale-Up Considerations: Maintain low temperatures during exothermic steps (e.g., Boc activation) and optimize stirring efficiency for homogeneous mixing .
Advanced: How does the propylsulfanyl moiety influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?
Methodological Answer:
The sulfur atom in the propylsulfanyl group can coordinate to transition metals (e.g., Pd, Cu), potentially poisoning catalysts. Mitigation strategies include:
- Ligand Screening: Use strong-binding ligands (e.g., XPhos) to outcompete sulfur coordination .
- Protection: Temporarily oxidize the sulfide to a sulfone (less coordinating) before coupling, then reduce post-reaction .
Advanced: What computational methods aid in predicting the stability of this compound under varying pH conditions?
Methodological Answer:
- pKa Estimation: Tools like MarvinSketch predict amine protonation states, guiding pH adjustments to avoid Boc cleavage (stable at pH 4–8) .
- Molecular Dynamics (MD): Simulate hydrolysis pathways in aqueous environments to identify vulnerable bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
